Perimetazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2-methoxyphenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-16(14-23-11-9-17(25)10-12-23)15-24-19-5-3-4-6-21(19)27-22-8-7-18(26-2)13-20(22)24/h3-8,13,16-17,25H,9-12,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRWAVVTDKZRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)O)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864359 | |
| Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-88-4 | |
| Record name | Perimetazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perimetazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(2-Methoxy-10H-phenothiazin-10-yl)-2-methylpropyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perimetazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERIMETAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R880S54IS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization and Mechanisms of Action
Neuropharmacological Effects of Perimetazine in Preclinical Models
Studies in animal models, such as rabbits and cats, have been instrumental in characterizing the neuropharmacological profile of this compound. These investigations have revealed its significant impact on various functions of the central nervous system.
Central Nervous System Depressant Activities
This compound administration in rabbits has been shown to induce clear signs of central nervous system depression. nih.gov CNS depressants are substances that slow down brain activity, often by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). addictioncenter.commedicalnewstoday.com This action leads to effects such as relaxation and drowsiness. addictioncenter.com
The administration of this compound in rabbits results in observable sedative and muscle relaxant effects. nih.gov Sedatives work to calm patients, while muscle relaxants act centrally to decrease muscle tone. dvm360.commerckvetmanual.com While this compound's precise mechanism for muscle relaxation is not fully detailed in the provided information, centrally acting muscle relaxants often work by depressing nerve impulse transmission in the brain and spinal cord. merckvetmanual.com It is important to note that intravenous injection of this compound did not affect neuromuscular transmission, suggesting its muscle relaxant properties are of central origin. nih.gov
Following administration, this compound has been observed to induce hypothermia in rabbits. nih.gov This effect on body temperature regulation is a known characteristic of some phenothiazines. For instance, promethazine (B1679618), another phenothiazine (B1677639), has also been shown to have hypothermic effects. nih.gov
This compound has demonstrated a notable influence on spinal reflex potentials. In spinal cats, it caused a slight depression of these potentials. nih.gov However, this effect was markedly more pronounced in anesthetized and decerebrate cats, indicating a significant reduction in spinal reflex activity under these conditions. nih.gov Spinal reflexes are mediated at the level of the spinal cord and can be modulated by descending pathways from the brain. mdpi.comnih.gov
In preclinical models, this compound has been shown to reduce decerebrate rigidity in rabbits. nih.gov Decerebrate rigidity is a state of hypertonia and exaggerated extensor posture that occurs following a specific type of brain stem lesion. nih.govclevelandclinic.org Furthermore, this compound decreased muscle spindle discharges in the decerebrate cat. nih.gov Muscle spindles are sensory receptors within muscles that are crucial for proprioception and the stretch reflex.
Modulation of Spinal Reflex Potentials
Electrophysiological Correlates of this compound Action
Electrophysiological studies in rabbits have provided further insight into this compound's mechanism of action. The administration of this compound led to a drowsy pattern in the spontaneous electroencephalogram (EEG). nih.gov It also inhibited the EEG arousal response typically induced by auditory stimulation. nih.gov However, it did not suppress the arousal response caused by electrical stimulation of the mesencephalic reticular formation. nih.gov This suggests that this compound's sedative effects may be mediated by influencing sensory inputs to the reticular formation rather than acting directly on the formation itself.
Electroencephalographic Pattern Alterations
This compound administration in rabbits has been shown to induce a drowsy pattern in the spontaneous electroencephalogram (EEG). nih.gov This alteration in brain wave activity is indicative of the compound's sedative properties and its depressant effects on the central nervous system. The emergence of slow-wave activity is a hallmark of decreased arousal and a shift towards a state of restfulness.
Inhibition of Auditory Arousal Responses
Further investigation into the central effects of this compound reveals its ability to inhibit the EEG arousal response typically triggered by auditory stimulation. nih.gov In experimental models, rabbits treated with this compound showed a diminished cortical arousal reaction to sound, suggesting that the compound interferes with the processing of sensory information that would normally lead to a state of alertness. nih.gov
Differential Effects on Mesencephalic Reticular Formation Arousal
Interestingly, while this compound effectively suppresses arousal in response to auditory cues, it does not have the same inhibitory effect on the EEG arousal response induced by electrical stimulation of the mesencephalic reticular formation. nih.gov The mesencephalic reticular formation is a critical area in the brainstem responsible for regulating wakefulness and arousal. physio-pedia.comnih.govwikipedia.orgmhmedical.comkenhub.com This differential effect suggests that this compound's sedative action may not be a result of direct depression of this primary arousal center. Instead, it may act on other pathways involved in sensory gating or processing.
Autonomic Nervous System Interactions of this compound
The autonomic nervous system, which controls involuntary bodily functions, is also influenced by this compound. neu.edu.trmdpi.commhmedical.comlibretexts.orgnih.gov
Effects on Superior Cervical Ganglion
Studies have shown that this compound does not affect the response of the superior cervical ganglion. nih.gov The superior cervical ganglion is a key component of the sympathetic nervous system, providing innervation to various structures in the head. nih.govwikipedia.orgpulsus.com The lack of effect on this ganglion suggests that this compound's mechanism of action may not involve direct modulation of this specific sympathetic pathway.
Suppression of Nictitating Membrane Responses
In contrast to its lack of effect on the superior cervical ganglion, this compound has been observed to suppress the response of the nictitating membrane in cats. nih.gov The nictitating membrane, or third eyelid, is controlled by sympathetic nerves. Its suppression by this compound indicates an interaction with the autonomic pathways governing this structure, likely at a post-ganglionic level or through central autonomic control mechanisms.
Receptor Binding and Modulation Hypotheses for this compound
The precise receptor binding profile and the full extent of the molecular mechanisms underlying this compound's effects are not yet fully elucidated. However, based on its chemical structure as a phenothiazine and its observed pharmacological actions, it is hypothesized that this compound, like other drugs in its class, acts as an antagonist at various neurotransmitter receptors.
Analogies to Chlorpromazine's Receptor Profile
The pharmacological activity of phenothiazines is largely attributed to their ability to interact with a wide array of neurotransmitter receptors. iiarjournals.org While specific receptor binding data for this compound is not extensively detailed in publicly available literature, its pharmacological profile is considered analogous to that of chlorpromazine (B137089). nih.govoncowitan.com
Chlorpromazine is known to be an antagonist at several key receptor types, and by extension, this compound is presumed to share a similar, though not identical, spectrum of activity. Phenothiazines, as a class, are recognized for their capacity to inhibit dopamine (B1211576), histamine (B1213489), serotonin, acetylcholine, and α-adrenergic receptors. iiarjournals.org
Table 1: Comparative Receptor Profile Analogy
| Receptor Family | Chlorpromazine Activity | This compound's Inferred Activity (by analogy) |
| Dopamine | Antagonist at D1, D2, D3, and D4 receptors | Likely antagonist activity, contributing to its central nervous system depressant effects. |
| Serotonin | Antagonist at 5-HT2 receptors | Probable antagonist activity, consistent with the phenothiazine class. |
| Histamine | Antagonist at H1 receptors | Likely antagonist activity, contributing to its sedative properties. |
| Adrenergic | Antagonist at α-adrenergic receptors | Probable antagonist activity. |
| Muscarinic Acetylcholine | Antagonist activity | Potential for anticholinergic effects, as seen with other phenothiazines. |
Potential Dopaminergic System Interactions
The primary mechanism of action for many phenothiazine antipsychotics is the antagonism of dopamine receptors, particularly the D2 subtype, in the mesolimbic pathway of the brain. nih.gov This blockade of dopamine receptors is believed to be responsible for the antipsychotic effects observed with drugs like chlorpromazine. nih.gov
Given that the mode of action of this compound is stated to be similar to chlorpromazine, it is highly probable that this compound also functions as a dopamine receptor antagonist. nih.govoncowitan.com This interaction with the dopaminergic system would be consistent with its observed central nervous system depressant effects, such as sedation. nih.gov The inhibition of dopamine receptors by phenothiazines can lead to a reduction in dopaminergic neurotransmission, which is a key factor in their therapeutic applications. nih.gov
Investigations of Other Neurotransmitter Systems
The broad pharmacological profile of phenothiazines extends beyond the dopaminergic system, involving interactions with several other neurotransmitter systems. iiarjournals.org It is plausible that this compound's effects are also mediated by its activity at these other receptors.
Neuropharmacological studies on this compound have provided some insights into its effects on various physiological systems, which can be linked to specific neurotransmitter interactions. For instance, the suppression of the cat nictitating membrane response by this compound suggests an interaction with the adrenergic system. nih.gov
Furthermore, the sedative properties of this compound are likely, at least in part, attributable to the blockade of histamine H1 receptors in the central nervous system, a common characteristic of many phenothiazines. iiarjournals.org Interactions with serotonergic and cholinergic systems are also hallmarks of the phenothiazine class, contributing to their complex pharmacological profiles. iiarjournals.org While direct studies on this compound's effects on these specific systems are limited, its classification as a phenothiazine strongly suggests a multifaceted mechanism of action involving multiple neurotransmitter pathways.
Preclinical Efficacy and Experimental Models
In Vivo Research Designs for Perimetazine Pharmacodynamics
In vivo studies have been instrumental in understanding the systemic effects of this compound. These studies have primarily involved rodent and feline models to assess its impact on behavior, physiology, and neural circuitry.
Rodent Models for Behavioral and Physiological Assessments
In rabbits, the administration of this compound has been shown to induce central nervous system depressant effects, including sedation, hypothermia, and muscle relaxation. nih.gov These observations are indicative of the compound's sedative properties. Furthermore, this compound was found to reduce decerebrate rigidity in rabbits, suggesting an effect on muscle tone regulation. nih.gov
Electroencephalogram (EEG) studies in rabbits revealed that this compound could elicit a drowsy pattern in spontaneous brain activity. nih.gov It was also capable of inhibiting the EEG arousal response triggered by auditory stimulation. nih.gov However, it did not suppress the arousal response induced by electrical stimulation of the mesencephalic reticular formation, suggesting a specific site of action within the arousal pathways. nih.gov
| Rodent Model | Assessment | Observed Effect of this compound |
| Rabbit | Behavioral | Sedation, Muscle Relaxation |
| Rabbit | Physiological | Hypothermia, Reduced Decerebrate Rigidity |
| Rabbit | Electrophysiological (EEG) | Elicited drowsy pattern, Inhibited auditory-induced arousal |
Feline Models for Central Reflex Circuitry Studies
Studies utilizing feline models have provided insights into this compound's influence on spinal and central reflex pathways. In spinal cats, this compound demonstrated a slight depression of spinal reflex potentials. nih.gov This effect was more pronounced in anesthetized and decerebrate cats, where a marked reduction in these potentials was observed. nih.gov
Further investigations in decerebrate cats showed that this compound decreased muscle spindle discharges. nih.gov This finding points to an action on the peripheral components of the stretch reflex arc. Additionally, while this compound did not affect the response of the superior cervical ganglion, it did suppress the response of the nictitating membrane in cats, indicating an influence on certain autonomic nervous system outputs. nih.gov
| Feline Model | Assessment | Observed Effect of this compound |
| Spinal Cat | Spinal Reflex Potentials | Slight depression |
| Anesthetized/Decerebrate Cat | Spinal Reflex Potentials | Marked reduction |
| Decerebrate Cat | Muscle Spindle Discharges | Decreased |
| Cat | Nictitating Membrane Response | Suppressed |
In Vitro Experimental Systems for this compound Characterization
In vitro methodologies have allowed for a more direct examination of this compound's effects on specific tissues and cellular components, isolating them from systemic influences.
Isolated Smooth Muscle Tissue Studies
The characterization of compounds on isolated smooth muscle is a classical pharmacological approach to determine their direct effects on contractility. nih.govnih.gov These assays allow for the establishment of concentration-response relationships and the investigation of agonistic or antagonistic properties. nih.govnih.gov While specific studies on this compound's direct action on various isolated smooth muscle preparations were not found in the provided search results, this methodology remains a crucial tool in preclinical pharmacology.
Neuromuscular Junction Studies
Investigations into the effect of this compound at the neuromuscular junction have been conducted. nih.gov In these studies, intravenous administration of this compound did not affect neuromuscular transmission. nih.gov However, a large intra-arterial dose resulted in a slight facilitation of neuromuscular transmission. nih.gov This suggests that at high local concentrations, this compound may have a modest direct or indirect effect on the communication between motor neurons and muscle fibers.
Cellular and Subcellular Level Investigations
Modern research techniques are increasingly focusing on the cellular and subcellular distribution and action of drugs to understand their mechanisms at a molecular level. nih.govnih.gov While specific studies detailing the subcellular pharmacokinetics or molecular interactions of this compound were not prominent in the search results, the general approach involves investigating how a compound interacts with specific cellular compartments, such as the nucleus or cytoplasm, and its binding to molecular targets like receptors or enzymes. nih.gov This level of investigation is crucial for a comprehensive understanding of a drug's mode of action.
Comparative Pharmacological Efficacy Studies
This compound in Relation to Other Phenothiazine (B1677639) Derivatives
This compound, a phenothiazine derivative belonging to the piperidine (B6355638) subgroup, has been a subject of neuropharmacological research to elucidate its mechanism of action and compare its profile to other agents in its class. Preclinical studies indicate that this compound exhibits central nervous system (CNS) depressant effects, including sedative and muscle relaxant properties. The mode of action of this compound has been suggested to be similar to that of chlorpromazine (B137089), a widely studied low-potency aliphatic phenothiazine.
Neuropharmacological investigations in animal models have demonstrated several key actions of this compound. In rabbits, administration of this compound leads to observable signs of CNS depression such as sedation, hypothermia, and muscle relaxation. Furthermore, it has been shown to reduce decerebrate rigidity in rabbits and decrease muscle spindle discharges in decerebrate cats, indicating an effect on muscle tone regulation.
In terms of its effects on the nervous system, this compound has been observed to suppress the response of the cat nictitating membrane, while having no effect on the superior cervical ganglion. Studies on spinal reflex potentials have shown that this compound causes a slight depression in spinal cats, with a more marked reduction in anesthetized and decerebrate cats.
Electroencephalogram (EEG) studies in rabbits revealed that this compound can induce a drowsy pattern in spontaneous EEG recordings and inhibit the EEG arousal response triggered by auditory stimulation. However, it did not suppress the arousal response induced by electrical stimulation of the mesencephalic reticular formation. These findings collectively point towards a profile of a CNS depressant with actions comparable to chlorpromazine.
The structural classification of phenothiazines into aliphatic, piperidine, and piperazine (B1678402) derivatives is a key determinant of their pharmacological properties, including their relative affinity for various receptors. Generally, piperazine derivatives exhibit the highest affinity for dopamine (B1211576) D2 receptors, followed by piperidines and then aliphatics. Conversely, piperidine and aliphatic derivatives tend to have higher affinity for muscarinic acetylcholine, alpha-1 adrenergic, and histamine (B1213489) H1 receptors compared to the piperazine derivatives. This differential receptor affinity profile explains the varying sedative and autonomic side effects observed among the different phenothiazine subgroups.
While direct, extensive comparative preclinical data for this compound against a wide array of other phenothiazines remains limited in publicly accessible literature, its established similarity to chlorpromazine in preclinical models provides a foundational understanding of its pharmacological standing within the phenothiazine class.
Interactive Data Table: Comparative Preclinical Effects of this compound and Chlorpromazine
| Pharmacological Effect | This compound | Chlorpromazine (for comparison) | Animal Model |
| Sedation | Observed | Strong sedative effects | Rabbit |
| Hypothermia | Observed | Induces hypothermia | Rabbit |
| Muscle Relaxation | Observed | Moderate muscle relaxant effects | Rabbit |
| Decerebrate Rigidity | Reduced | Reduces decerebrate rigidity | Rabbit |
| Muscle Spindle Discharges | Decreased | Decerebrate Cat | |
| Spinal Reflex Potentials | Markedly Reduced | Depresses spinal reflexes | Cat (anesthetized/decerebrate) |
| EEG Arousal (Auditory) | Inhibited | Inhibits conditioned responses | Rabbit |
| EEG Arousal (Reticular Formation) | No Depression | Rabbit |
Metabolism, Distribution, and Pharmacokinetic Research
Investigation of Perimetazine Metabolic Pathways
Drug metabolism, or biotransformation, is the process by which the body chemically alters drugs, typically to facilitate their excretion. nih.gov For phenothiazine (B1677639) derivatives like this compound, metabolism often involves enzymatic processes in the liver. nih.govnih.gov
Phenothiazines are generally known to undergo extensive hepatic metabolism. nih.govmedscape.com This biotransformation often involves cytochrome P450 (CYP) enzymes, particularly CYP2D6 for some related compounds like promethazine (B1679618). nih.gov These enzymes play a significant role in Phase I reactions, which introduce or expose polar functional groups, making the compound more amenable to further metabolism or excretion. nih.gov While direct enzymatic studies specifically on this compound are not widely detailed, its structural similarity to other phenothiazines suggests that it likely undergoes similar oxidative and conjugative metabolic pathways.
For many phenothiazines, common metabolic reactions include sulfoxidation, N-demethylation, and hydroxylation. nih.govnih.gov For instance, promethazine is predominantly metabolized to promethazine sulfoxide, with minor metabolites including desmethylpromethazine and a hydroxy metabolite. nih.gov These metabolites are typically more polar than the parent compound, facilitating their elimination from the body. The identification and characterization of this compound's specific metabolites would involve techniques such as chromatography and mass spectrometry to elucidate their structures. nih.govresearchgate.net
Enzymatic Biotransformation Studies
Pharmacokinetic Profiling of this compound
Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). liverpool.ac.ukfrontiersin.org
Distribution studies for phenothiazines typically reveal a large volume of distribution, indicating extensive tissue uptake beyond the bloodstream. nih.govdrugbank.com This is consistent with their lipophilic nature, allowing them to readily cross biological membranes. For instance, promethazine has a volume of distribution of approximately 970 L or 30 L/kg. drugbank.com While specific data for this compound's absorption and distribution are not explicitly detailed in the search results, its classification as a phenothiazine suggests similar characteristics.
Plasma protein binding is a critical factor influencing drug distribution and availability for pharmacological action, as only the unbound fraction of a drug is typically active and available for metabolism and excretion. nottingham.ac.ukwikipedia.orgbiorxiv.org Phenothiazines are known to exhibit high plasma protein binding. nih.govnih.gov For example, promethazine is approximately 93% protein-bound in serum, primarily to albumin. wikipedia.orgdrugbank.com Basic drugs, including many phenothiazines, bind to various plasma protein fractions, with alpha-1 acid glycoprotein (B1211001) being an important binding protein in addition to albumin. nih.gov The extent of plasma protein binding can influence the drug's biological half-life, with the bound portion acting as a reservoir. wikipedia.org
Excretion is the final stage of pharmacokinetics, where drugs and their metabolites are eliminated from the body. For phenothiazines, renal excretion of metabolites is a primary route, with very little of the unchanged parent drug typically recovered in urine due to extensive metabolism. nih.govnih.govmedscape.com Biliary excretion may also play a role for some phenothiazine metabolites. wikipedia.org The total body clearance of phenothiazines is largely driven by metabolic clearance. nih.gov
Table 1: Key Pharmacokinetic Parameters (Illustrative, based on Promethazine as a related Phenothiazine)
| Parameter | Value (Promethazine) | Reference |
| Oral Bioavailability | ~25% | wikipedia.orgnih.govmedscape.com |
| Protein Binding | ~93% | wikipedia.orgdrugbank.com |
| Volume of Distribution (Vd) | ~970 L / 30 L/kg | nih.govdrugbank.com |
| Elimination Half-life (t½) | 10-19 hours | wikipedia.orgmedscape.commedscape.com |
| Unchanged Drug Excreted in Urine | <1% | nih.gov |
Plasma Protein Binding Research
Influence of Drug Transporters on this compound Pharmacokinetics
Drug transporters, broadly categorized into ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are integral membrane proteins that significantly impact the absorption, distribution, metabolism, and excretion (ADME) of drugs nih.govnih.govijnrd.org. These transporters are expressed in various tissues crucial for drug disposition, including the intestine, liver, kidneys, and at barrier sites like the blood-brain barrier nih.gov.
ABC transporters, such as P-glycoprotein (P-gp), primarily function as efflux pumps, actively expelling substrates out of cells and often relying on ATP hydrolysis for energy nih.govijnrd.org. This efflux activity can limit drug absorption from the gut, promote drug elimination into bile and urine, and restrict drug entry into sensitive tissues like the brain. Conversely, SLC transporters are generally involved in the uptake of small molecules into cells, facilitating their movement across membranes, often down an electrochemical gradient or via ion-coupled secondary active transport nih.govijnrd.org.
The interplay between drugs and these transporters can lead to significant modifications in pharmacokinetic profiles, including changes in bioavailability, systemic exposure, clearance, and tissue distribution. For instance, inhibition or induction of P-glycoprotein can alter the bioavailability of its substrates.
However, specific studies detailing the interaction of this compound with these transporter systems, including whether this compound is a substrate, inhibitor, or inducer of specific ABC or SLC transporters, or how these interactions quantitatively affect its pharmacokinetic parameters, have not been identified in the conducted searches. Therefore, no detailed research findings or data tables pertaining directly to this compound's interaction with drug transporters can be presented at this time.
Chemical Synthesis and Structural Modifications of Perimetazine
Methodological Advances in Perimetazine Synthesis
While this compound is a known active pharmaceutical ingredient (API), detailed public documentation on its specific synthesis methodologies, including advanced techniques, is limited. Companies specializing in contract manufacturing and process development, such as Dishman, indicate that they possess the technology and intermediates for APIs like this compound, implying established synthetic routes and optimization capabilities nih.gov.
This compound possesses a chiral center within its structure, specifically at the 2-methylpropyl group attached to the phenothiazine (B1677639) nitrogen. The development of stereoselective synthetic routes is crucial for compounds with chiral centers, as different enantiomers can exhibit varied biological activities. However, specific stereoselective synthetic routes for this compound are not extensively detailed in publicly available scientific literature chemistrydocs.comorgsyn.org. General principles of stereoselective synthesis often involve the use of chiral auxiliaries, catalysts, or asymmetric reactions to control the formation of specific stereoisomers chemistrydocs.commdpi.comsoton.ac.ukmdpi.com.
Optimization of synthesis protocols for pharmaceutical compounds aims to improve yield, purity, reduce costs, and enhance environmental sustainability. For this compound, while the existence of optimized synthesis protocols is indicated by companies providing API process development, the specific details of these optimization efforts are typically proprietary and not publicly disclosed nih.gov. Optimization processes generally involve refining reaction conditions, such as temperature, pressure, solvent systems, catalyst selection, and purification methods nih.gov.
Stereoselective Synthetic Routes
Design and Synthesis of this compound Analogs
The design and synthesis of analogs involve modifying the core structure or side chains of a compound to explore new chemical entities with potentially altered or improved properties.
This compound is a derivative of the phenothiazine core, a tricyclic dibenzo- nih.govijnrd.org-thiazine ring system ijnrd.orgnih.gov. Modifications to the phenothiazine core have been extensively explored in medicinal chemistry to develop a wide range of derivatives with diverse biological activities chemistrydocs.comnih.govresearchgate.net. These modifications can include substitutions at various positions on the benzene (B151609) rings, alterations to the sulfur or nitrogen atoms within the thiazine (B8601807) ring, or the introduction of new ring systems nih.govresearchgate.netcollaborativedrug.com. However, specific explorations of phenothiazine core modifications directly leading to the design and synthesis of this compound analogs are not widely documented in the provided sources nih.govnih.govnih.gov.
Exploration of Phenothiazine Core Modifications
Analytical Techniques for this compound Characterization in Synthesis
The characterization of this compound during its synthesis is crucial to confirm its identity, purity, and structural integrity at various stages. Standard analytical techniques commonly employed in pharmaceutical synthesis include:
Spectroscopic Methods :
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for elucidating the complete molecular structure, including the arrangement of atoms and their connectivity clinmedjournals.orgfrontiersin.orgresearchgate.net.
Fourier Transform Infrared (FTIR) Spectroscopy : Provides information about the functional groups present in the molecule by analyzing vibrational modes clinmedjournals.orgresearchgate.net.
Ultraviolet-Visible (UV-Vis) Spectroscopy : Useful for detecting chromophores and quantifying the compound based on its absorbance properties researchgate.net.
Mass Spectrometry (MS) : Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation and impurity identification frontiersin.orgresearchgate.net.
Raman Spectroscopy : Offers complementary vibrational information to FTIR and can be used for in-line quality checks nih.govfrontiersin.org.
Chromatographic Methods :
High-Performance Liquid Chromatography (HPLC) : Essential for assessing purity, quantifying components, and separating mixtures, often coupled with UV or mass spectrometry detectors nih.govresearchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS) : Applicable for volatile or derivatizable compounds to identify and quantify components frontiersin.orgresearchgate.net.
Other Techniques :
X-ray Diffraction (XRD) : Used to determine the crystalline structure and polymorphic forms of solid compounds clinmedjournals.org.
While these techniques are standard for pharmaceutical characterization, specific detailed findings or data tables pertaining solely to the characterization of this compound in synthesis are not provided in the search results nih.govclinmedjournals.orgfrontiersin.orgresearchgate.net.
Advanced Research Methodologies and Future Directions in Perimetazine Studies
High-Throughput Screening and Receptor Binding Assays for Perimetazine-like Compounds
High-throughput screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid, automated testing of vast numbers of chemical compounds against specific biological targets. bmglabtech.comdrugtargetreview.comaragen.com This process is instrumental in identifying "hits" or "leads"—compounds that exhibit a desired activity, which can then be optimized for further development. bmglabtech.com For compounds structurally related to this compound, HTS campaigns often utilize large, diverse chemical libraries to identify molecules with potential antipsychotic or other neurological activities. drugtargetreview.comthermofisher.com These libraries are designed to maximize structural diversity and drug-like properties to increase the probability of finding successful candidates. thermofisher.com
Receptor binding assays are a cornerstone of HTS for neuroactive compounds like this compound, which is presumed to interact with dopamine (B1211576) and other neurotransmitter receptors. researchgate.netnih.govdrugbank.com These assays are used to determine the affinity of a compound for a specific receptor, providing a quantitative measure of its binding potential.
Radioligand Displacement Assays
Radioligand displacement assays are a common and powerful technique used to characterize the interaction of unlabeled compounds, such as this compound derivatives, with their target receptors. In this method, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the target receptor (e.g., from brain tissue or cells expressing the receptor). nih.govnih.govplos.org The unlabeled test compound is then added at various concentrations to compete with the radioligand for binding to the receptor.
The effectiveness of the test compound in displacing the radioligand is measured by the reduction in radioactivity bound to the receptor. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. researchgate.netacs.org For instance, studies on various phenothiazine (B1677639) metabolites have utilized radioligand displacement assays with ligands like [3H]spiperone to assess their binding affinities for dopamine D2 receptors. nih.gov Similarly, the binding of phenothiazines to 5-HT3 receptors has been investigated using [3H]GR65630 and [3H]meta-chlorophenylbiguanide. nih.gov
The results of these assays can reveal important structure-activity relationships. For example, research has shown that ring-hydroxylated and N-demethylated metabolites of some phenothiazines retain significant binding affinity for dopamine D2 receptors, while ring sulfoxides are often inactive. nih.gov
Quantitative Binding Parameter Determination Methodologies
The data from radioligand displacement assays are used to calculate key quantitative binding parameters that describe the interaction between a ligand and a receptor. The most common parameter is the IC50 value , which is the concentration of the unlabeled drug required to inhibit 50% of the specific binding of the radioligand. researchgate.net
From the IC50 value, the inhibitory constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki value is a more absolute measure of the affinity of the inhibitor for the receptor, as it is independent of the concentration of the radioligand used in the assay. researchgate.net
Another important parameter is the Hill coefficient (nH) , which is derived from the slope of the competition curve. A Hill coefficient of 1.0 suggests that the binding follows the law of mass action for a single binding site, while values less than 1.0 may indicate the presence of multiple binding sites with different affinities or negative cooperativity. nih.gov For example, shallow displacement curves with Hill coefficients less than 1 have suggested the existence of multiple subtypes of the D2 dopamine receptor. nih.gov
The table below illustrates the kind of data generated from such studies on phenothiazine derivatives.
| Compound | Receptor Target | Radioligand | Ki (nM) | Reference |
| Chlorpromazine (B137089) | 5-HT3 | [3H]GR65630 | ~400 | nih.gov |
| Fluphenazine | 5-HT3 | [3H]GR65630 | ~3900 | nih.gov |
| Perphenazine | 5-HT3 | [3H]GR65630 | ~1000 | nih.gov |
| Trifluoperazine | 5-HT3 | [3H]GR65630 | ~600 | nih.gov |
| Prochlorperazine | 5-HT3 | [3H]GR65630 | ~2000 | nih.gov |
This table is for illustrative purposes and the Ki values are approximate, derived from graphical data in the cited source.
Computational Approaches in this compound Research
Computational methods have become indispensable in modern drug discovery, offering powerful tools to investigate and predict the behavior of molecules like this compound at an atomic level. These in silico techniques complement experimental approaches by providing detailed insights into drug-receptor interactions and guiding the design of new compounds.
Molecular Dynamics Simulations and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. samipubco.comjchps.com For this compound and its analogs, docking studies are crucial for understanding how these compounds fit into the binding pockets of target receptors, like the dopamine D4 receptor. researchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex and are critical for biological activity. researchgate.netnih.gov For instance, docking studies of phenothiazine derivatives have identified important interactions with key residues in the binding sites of their target enzymes. researchgate.netnih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor complex by simulating the movements of atoms over time. mdpi.comnih.govnih.gov This allows researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the complex. mdpi.com MD simulations have been used to investigate the interactions of phenothiazine derivatives with their targets, providing insights into the structural and energetic aspects of these interactions. nih.gov These simulations can also help in understanding the influence of the biological environment, such as the lipid bilayer for membrane proteins, on drug binding. mdpi.com
The following table summarizes findings from a docking study of phenothiazine derivatives against a target protein.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Phenothiazine Derivative A | -8.5 | Phe396, His461, Glu467 |
| Phenothiazine Derivative B | -9.2 | Phe396, Pro398, His461 |
| Phenothiazine Derivative C | -7.9 | Leu399, Glu466, Glu467 |
This table represents hypothetical data based on findings reported for phenothiazine derivatives. researchgate.netnih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. columbiaiop.ac.innih.govdergipark.org.tr A pharmacophore model can be generated based on the structures of known active ligands or from the structure of the ligand-binding site of the receptor. columbiaiop.ac.inbiointerfaceresearch.com These models serve as 3D queries for searching large chemical databases to find novel compounds that match the pharmacophore and are therefore likely to be active. columbiaiop.ac.indergipark.org.tr
Virtual screening is the application of computational methods, including pharmacophore modeling and molecular docking, to screen large libraries of compounds in silico to identify potential drug candidates. researchgate.netnih.govresearchgate.net This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. jchps.comresearchgate.net For phenothiazine-like compounds, virtual screening has been used to identify new potential inhibitors for various targets. researchgate.netnih.gov For example, a virtual screen of thousands of phenothiazine derivatives led to the identification of several compounds with high affinity for their target enzyme. researchgate.netnih.gov
Preclinical to Translational Research Methodologies
The ultimate goal of this compound research is to develop effective therapies for human diseases. This requires a robust pipeline that translates promising preclinical findings into clinical applications. Translational research is the iterative process of using preclinical discoveries to inform clinical studies (forward translation) and using clinical observations to refine and improve preclinical models (back translation). oup.comcogstate.com
A significant challenge in the development of antipsychotic drugs like this compound is the predictive validity of preclinical models. oup.comresearchgate.net Historically, many preclinical models have been based on pharmacological responses, such as amphetamine-induced hyperactivity in rodents. oup.com While these models have been useful, there is a growing need for models that are based on the underlying biology of the disease. oup.comresearchgate.net
Current research focuses on developing more predictive translational models by:
Identifying and validating translational biomarkers: These are measurable indicators, such as changes in brain activity or protein levels, that can be monitored in both preclinical models and human patients to assess drug efficacy and target engagement.
Developing animal models with greater construct validity: This involves creating models that more accurately reflect the genetic, neurodevelopmental, and neurochemical abnormalities observed in human psychiatric disorders. nih.govnih.gov
Utilizing human-based in vitro models: The use of patient-derived cells, such as induced pluripotent stem cells (iPSCs), to create neuronal cultures can provide a more direct way to study the effects of compounds like this compound on human neurons.
The successful translation of this compound research will depend on the integration of these advanced methodologies to bridge the gap between the laboratory and the clinic, ultimately leading to the development of improved treatments for psychiatric and other disorders.
Biomarker Identification and Validation
Novel Research Avenues for this compound and its Class
While this compound was historically used for its tranquilizing properties, modern research strategies open up new possibilities for its use and for the broader class of phenothiazines. oncowitan.com These avenues include exploring previously unknown molecular interactions and systematically identifying new therapeutic indications for existing drugs.
Research into established drugs often reveals that their mechanisms are more complex than initially understood, involving interactions with "off-target" molecules that can lead to new therapeutic applications. This compound's action has been considered similar to chlorpromazine, primarily involving dopamine and other CNS receptors. oncowitan.comnih.gov However, related phenothiazines have been found to interact with a variety of other biological targets.
For instance, promethazine (B1679618), another phenothiazine, has demonstrated the ability to bind to amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. mdpi.com This suggests a potential role for this class of drugs in neurodegenerative diseases that is distinct from their traditional antipsychotic or antihistaminic functions. Furthermore, studies have investigated the potential anticancer properties of phenothiazines, indicating interactions with pathways involved in cell proliferation and survival. mdpi.com Exploring whether this compound shares these unconventional targets could be a fruitful area of research, potentially through high-throughput screening and molecular docking studies.
Table 3: Potential Unconventional Targets for this compound
| Target Class | Example from Phenothiazine Class | Potential Implication for this compound Research |
|---|---|---|
| Amyloid Aggregates | Promethazine binds to Aβ plaques. mdpi.com | Investigation into this compound's potential as a diagnostic or therapeutic agent for Alzheimer's disease. |
| Cancer-Related Pathways | Various phenothiazines exhibit anticancer properties. mdpi.com | Screening this compound for activity against specific cancer cell lines or tumors. |
| Butyrylcholinesterase | Phenothiazine conjugates have shown inhibition of this enzyme, relevant to neurodegeneration. mdpi.com | Assessing this compound's effect on cholinesterase activity. |
| NMDA Receptors | Phenothiazine conjugates act as blockers of NMDA receptors. mdpi.com | Exploring this compound's potential in conditions related to glutamatergic dysfunction. |
Drug repurposing, or finding new uses for existing approved drugs, is an efficient strategy that reduces the time, cost, and risk associated with drug development. frontiersin.org Given that this compound has a known profile of action, it is a candidate for such strategies. oncowitan.com Methodologies for drug repurposing can be broadly categorized as computational, experimental, and clinical. researchgate.net
Computational approaches use bioinformatics and systems biology to identify new drug-disease relationships. nih.gov This can involve analyzing gene expression data, protein-protein interaction networks, or mining electronic health records to generate new hypotheses. For example, a computational model might identify a similarity between the molecular signature of a particular disease and the known effects of this compound, suggesting a new indication. Experimental or activity-based screening involves testing the drug against a wide range of biological assays to uncover unexpected activities. technologynetworks.com The investigation of promethazine's ability to bind amyloid plaques is an example of a finding that could lead to a repurposing effort for Alzheimer's disease. mdpi.com
Table 4: Drug Repurposing Strategies Applicable to this compound
| Strategy | Description | Example Application |
|---|---|---|
| In Silico Screening | Computational methods that use databases of drug and disease information to predict new uses. technologynetworks.com | Matching this compound's known target profile against databases of disease pathways to identify novel therapeutic opportunities. |
| Activity-Based Screening | High-throughput experimental screening of a drug against a large panel of biological targets or cell lines. technologynetworks.com | Testing this compound against various cancer cell lines to explore potential oncology applications. |
| Disease-Oriented Methodology | Matching diseases with ineffective treatments to drugs that may offer a therapeutic benefit based on feature similarities. technologynetworks.com | Identifying neurological or psychiatric disorders that share pathophysiological features with conditions treated by phenothiazines. |
| Target-Oriented Methodology | Identifying a new druggable target for a disease and then screening existing drugs for activity against that target. technologynetworks.com | If a novel target is identified for a specific CNS disorder, this compound could be tested for its ability to modulate that target. |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Perimetazine’s purity and structural integrity in preclinical studies?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) to quantify purity and detect impurities. Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and elemental analysis to confirm structural integrity. For known impurities, cross-reference spectral data with established reference standards (e.g., Perphenazine analogues) . Document all protocols in the "Experimental" section with raw data in supplementary materials to ensure reproducibility .
Q. How should researchers design dose-response experiments to evaluate this compound’s neuroleptic activity?
- Methodological Answer : Use in vivo models (e.g., rodent catalepsy assays) with escalating doses (0.1–10 mg/kg) to establish efficacy thresholds. Include positive controls (e.g., chlorpromazine) and negative controls (vehicle-only). Apply ANOVA with post-hoc Tukey tests to compare group means. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow IUPAC guidelines for piperidine derivatives:
- Step 1 : React 3-(2-methoxy-10H-phenothiazin-10-yl)-2-methylpropyl chloride with 4-piperidinol under anhydrous conditions .
- Step 2 : Purify via recrystallization (ethanol/water) and validate purity via melting point analysis and HPLC (>98%).
- Documentation : Include reaction yields, solvent ratios, and temperature gradients in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?
- Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., batch-to-batch impurities, assay sensitivity). Replicate conflicting experiments under standardized conditions, controlling for salt content, solvent residues (e.g., TFA), and storage stability. Use Bland-Altman plots to assess inter-study variability .
Q. What strategies are effective for impurity profiling in this compound batches used in sensitive bioassays?
- Methodological Answer : Employ LC-HRMS (liquid chromatography-high-resolution mass spectrometry) to detect trace impurities (e.g., this compound sulphoxide). Compare against pharmacopeial reference standards (e.g., European Pharmacopoeia Monograph 01/2023:30600). Quantify impurities via external calibration curves and report limits of detection (LOD ≤5 ng/mL) .
Q. How can researchers validate this compound’s detection limits in complex biological matrices (e.g., blood)?
- Methodological Answer : Spike blood samples with this compound (1–100 ng/mL) and extract via solid-phase extraction (SPE). Validate recovery rates using isotopically labeled internal standards (e.g., this compound-d₄). Perform matrix-matched calibration to account for ion suppression/enhancement in MS detection. Report precision (CV <15%) and accuracy (80–120%) .
Data Analysis & Reporting Guidelines
Q. How should researchers present conflicting spectral data for this compound derivatives in publications?
- Methodological Answer : Use comparative tables to highlight discrepancies in NMR chemical shifts or IR absorption bands. Annotate spectra with asterisks to denote uncertain peaks and provide alternative interpretations in the "Discussion" section. Archive raw spectral files in open-access repositories (e.g., Zenodo) .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent toxicity?
- Methodological Answer : Apply probit analysis to calculate LD₅₀ values. Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Report Akaike Information Criterion (AIC) scores to compare model fits. Include scatterplots with 95% prediction bands .
Ethical & Methodological Pitfalls
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
